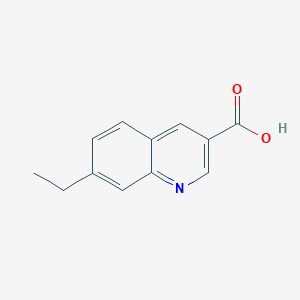
8-(Trifluoromethyl)quinoline-3-carboxylic acid
Vue d'ensemble
Description
8-(Trifluoromethyl)quinoline-3-carboxylic acid is a fluorinated quinoline derivative known for its unique chemical properties and potential applications in various scientific fields. The compound’s structure includes a quinoline ring substituted with a trifluoromethyl group at the 8th position and a carboxylic acid group at the 3rd position. This specific arrangement imparts distinct reactivity and stability, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the reaction of fluorinated anilines with three-carbon reagents under high temperatures or strong acidic conditions . Another approach involves the use of trifluoroacetic acid derivatives in cyclization reactions to form the quinoline ring with the desired substitutions .
Industrial Production Methods: Industrial production of this compound may utilize large-scale cyclization reactions, often employing catalysts to enhance yield and selectivity. The use of continuous flow reactors and optimized reaction conditions can further improve the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 8-(Trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring, particularly at positions adjacent to the trifluoromethyl group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Quinoline alcohols or aldehydes.
Substitution: Substituted quinoline derivatives with various functional groups
Applications De Recherche Scientifique
8-(Trifluoromethyl)quinoline-3-carboxylic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of advanced materials, including liquid crystals and dyes.
Mécanisme D'action
The mechanism of action of 8-(Trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
- 8-Fluoro-2-(trifluoromethyl)-3-quinolinecarboxylic acid
- 4-Chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid ethyl ester
- 7-(Trifluoromethyl)-1,2-dihydropyrazolo[4,3-c]quinolin-3-one
Comparison: 8-(Trifluoromethyl)quinoline-3-carboxylic acid stands out due to its specific substitution pattern, which imparts unique reactivity and stability. Compared to other fluorinated quinolines, it offers distinct advantages in terms of biological activity and chemical versatility .
Propriétés
IUPAC Name |
8-(trifluoromethyl)quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)8-3-1-2-6-4-7(10(16)17)5-15-9(6)8/h1-5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGJRDPCPWCNMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562886 | |
| Record name | 8-(Trifluoromethyl)quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31588-79-1 | |
| Record name | 8-(Trifluoromethyl)quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Diethyl bis[(naphthalen-1-yl)methyl]propanedioate](/img/structure/B1356028.png)




